

# Commercial Suppliers and Technical Guide for C18 Globotriaosylceramide-d3

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## Compound of Interest

Compound Name: C18 Globotriaosylceramide-d3

Cat. No.: B15598264

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This in-depth technical guide provides a comprehensive overview of commercial suppliers for **C18 Globotriaosylceramide-d3** (C18 Gb3-d3), a critical internal standard for the quantification of C18 Globotriaosylceramide (C18 Gb3). This document details the technical specifications of the available products, outlines experimental protocols for its use in mass spectrometry, and illustrates the key signaling pathways in which Gb3 is implicated, particularly in the context of Fabry disease and as a receptor for Shiga toxin.

## Commercial Supplier Analysis

**C18 Globotriaosylceramide-d3** is a specialized isotopic labeling standard crucial for accurate quantification of its endogenous, non-labeled counterpart in complex biological matrices. The primary commercial source for this product is Cayman Chemical, with Matreya, LLC, now a part of Cayman Chemical, also having a history of its supply. Several chemical distributors also list this product, sourcing it from the primary manufacturer.

Supplier	Product Name	Catalog Number	Purity	Molecular Formula	Formula Weight	Availability
Cayman Chemical	C18 Globotriaosylceramide-d3 (d18:1/18:0-d3)	24626	≥99% deuterated forms (d1-d3)	C <sub>54</sub> H <sub>98</sub> D <sub>3</sub> N O <sub>18</sub>	1055.4	In Stock
Matreya, LLC (part of Cayman Chemical)	N-C18:0-D3-Ceramide Trihexoside	1537	98+% by TLC	C <sub>54</sub> H <sub>98</sub> D <sub>3</sub> N O <sub>18</sub>	1055.4	See Cayman Chemical
Biomol	C18 Globotriaosylceramide-d3 (d18:1/18:0-d3)	Cay24626-500	≥99% deuterated forms (d1-d3)	C <sub>54</sub> H <sub>98</sub> D <sub>3</sub> N O <sub>18</sub>	1055.4	Distributor
Cambridge Bioscience	C18 3'-sulfo Galactosylceramide-d3 (d18:1/18:0-d3)	CAY24624-1 mg	≥99% deuterated forms (d1-d3)	C <sub>42</sub> H <sub>78</sub> D <sub>3</sub> N O <sub>11</sub> S	811.17686	Distributor
Labchem	C18 Globotriaosylceramide-d3 (d18:1/18:0-d3)	24626-500µg	Not specified	Not specified	Not specified	Distributor

Note: The product from Cambridge Bioscience is a sulfated form and not the direct **C18 Globotriaosylceramide-d3**. Researchers should carefully verify the product specifications with the supplier before purchase.

## Experimental Protocols: Quantification of C18 Globotriaosylceramide by LC-MS/MS using C18 Globotriaosylceramide-d3 Internal Standard

The following is a synthesized protocol based on methodologies reported in peer-reviewed literature for the quantification of Gb3 in biological samples.[1][2][3][4][5][6] This protocol is intended as a guide and should be optimized for specific instrumentation and sample types.

### Materials and Reagents

- **C18 Globotriaosylceramide-d3** (Internal Standard, IS)
- Biological matrix (e.g., plasma, urine, tissue homogenate)
- Chloroform
- Methanol
- Water (HPLC grade)
- Ammonium formate
- Formic acid
- Solid Phase Extraction (SPE) cartridges (C18)

### Sample Preparation: Liquid-Liquid Extraction and Solid-Phase Extraction

- Spiking of Internal Standard: To 100 µL of the biological sample (e.g., plasma), add a known amount of **C18 Globotriaosylceramide-d3** solution in methanol. The concentration of the IS should be optimized based on the expected range of the endogenous analyte.

- Liquid-Liquid Extraction: Add 1 mL of chloroform:methanol (2:1, v/v) to the sample. Vortex vigorously for 2 minutes.
- Phase Separation: Centrifuge at 2,000 x g for 10 minutes to separate the organic and aqueous phases.
- Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.
- Drying: Evaporate the solvent under a gentle stream of nitrogen at 40°C.
- Solid-Phase Extraction (SPE):
  - Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
  - Reconstitute the dried lipid extract in 1 mL of the initial mobile phase and load it onto the conditioned SPE cartridge.
  - Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
  - Elute the glycosphingolipids with 3 mL of methanol.
- Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

## LC-MS/MS Analysis

- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
  - Mobile Phase A: Water with 2 mM ammonium formate and 0.2% formic acid.
  - Mobile Phase B: Methanol with 1 mM ammonium formate and 0.2% formic acid.
  - Gradient: A linear gradient from 60% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 60% B.
  - Flow Rate: 0.3 mL/min.

- Injection Volume: 5-10  $\mu\text{L}$ .
- Mass Spectrometry (MS/MS):
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Detection Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions:
    - C18 Globotriaosylceramide (endogenous): The precursor ion will be the  $[\text{M}+\text{H}]^+$  adduct. The specific  $m/z$  will depend on the fatty acid chain length and saturation. For C18:0, the transition would be  $m/z$  1052.8  $\rightarrow$  264.3.
    - **C18 Globotriaosylceramide-d3** (IS): The precursor ion will be the  $[\text{M}+\text{H}]^+$  adduct ( $m/z$  1055.8). The product ion will be the same as the endogenous analyte ( $m/z$  264.3), corresponding to the sphingoid base fragment.
  - Optimization: Collision energy and other MS parameters should be optimized for maximum sensitivity for each transition.

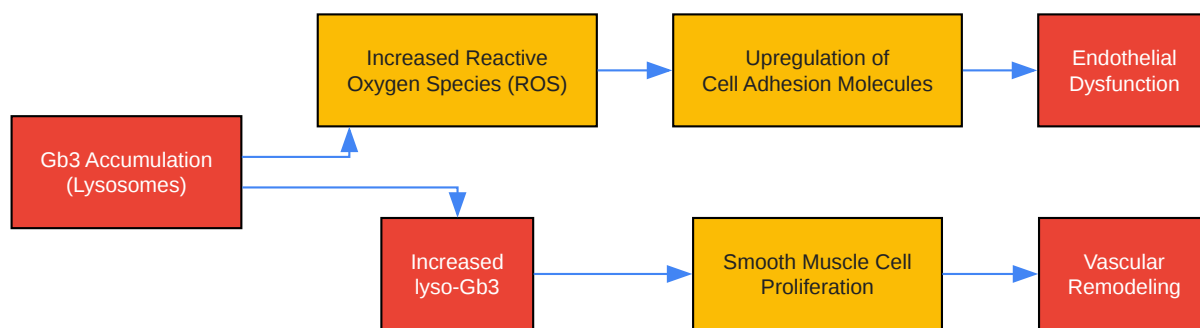
## Quantification

The concentration of endogenous C18 Globotriaosylceramide is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve prepared with known concentrations of the non-labeled C18 Globotriaosylceramide and a fixed concentration of the **C18 Globotriaosylceramide-d3** internal standard.

## Signaling Pathways and Experimental Workflows

### Globotriaosylceramide in Fabry Disease Pathogenesis

In Fabry disease, the deficiency of the lysosomal enzyme  $\alpha$ -galactosidase A leads to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3).<sup>[7][8][9][10][11]</sup> This accumulation triggers a cascade of cellular events contributing to the pathology of the disease.

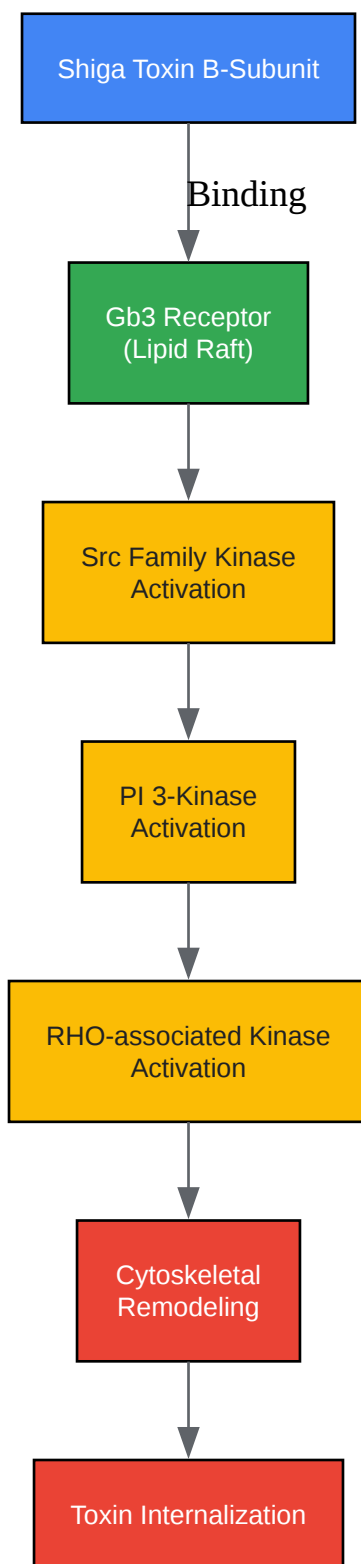


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Caption: Gb3 accumulation in Fabry disease leads to oxidative stress and vascular dysfunction.

## Shiga Toxin Signaling Pathway

Globotriaosylceramide serves as a cellular receptor for Shiga toxin, produced by certain strains of *Escherichia coli*.<sup>[12][13][14][15][16][17]</sup> The binding of the Shiga toxin B-subunit to Gb3 on the cell surface initiates a signaling cascade that results in cytoskeletal remodeling and facilitates the toxin's entry into the cell.

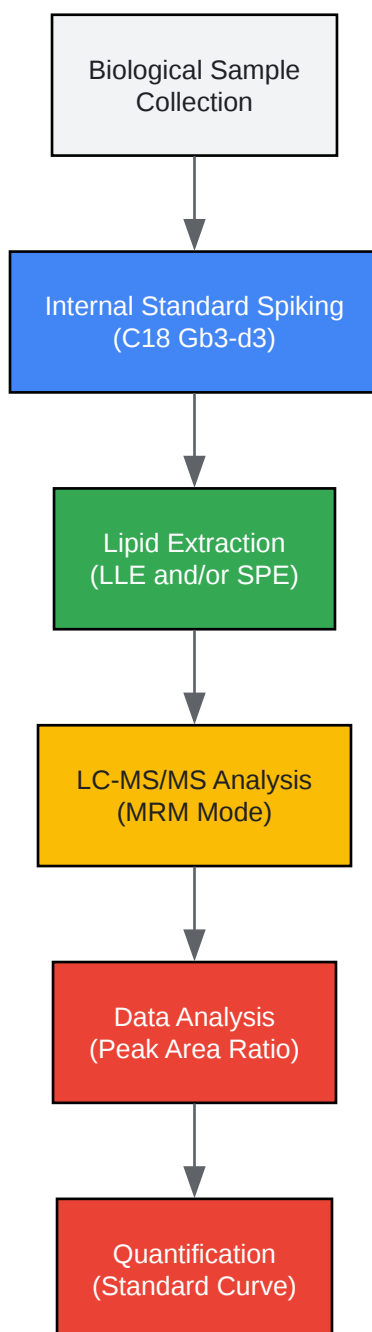


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Caption: Shiga toxin binding to Gb3 initiates a signaling cascade for cellular entry.

## General Experimental Workflow for Gb3 Quantification

The following diagram illustrates a typical workflow for the quantification of Globotriaosylceramide in biological samples using an internal standard.



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Caption: Workflow for Gb3 quantification using an internal standard and LC-MS/MS.



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